
1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrrolidine-based small molecule that has been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry has led to the synthesis of novel compounds with potential biological activities. For instance, the synthesis and structural analysis of polycyclic systems containing the 1,2,4-oxadiazole ring, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, have been explored. These compounds are synthesized through one-pot condensation processes, indicating a methodological interest in the construction of complex heterocycles that could serve as key intermediates for further pharmacological exploration (Kharchenko, Orlov, & Kharchenko, 2008).
Antimicrobial Activity
Compounds related to the 1,2,4-oxadiazole core have been investigated for their antimicrobial properties. A study on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed significant antimicrobial activity, providing a rationale for the exploration of 1,2,4-oxadiazole derivatives in the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticancer Applications
The discovery and structure-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles have highlighted their potential as apoptosis inducers and anticancer agents. These studies provide insights into the molecular mechanisms through which these compounds exert their effects, offering a basis for the development of novel anticancer therapeutics (Zhang et al., 2005).
Photophysical Properties
Theoretical investigations into the photophysical properties of iridium(III) complexes related to 1,2,4-oxadiazole derivatives suggest the potential for applications in materials science, particularly in the development of efficient blue-emitting materials for use in electronic and photonic devices (Shang, Han, Zhan, Zhou, & Zhang, 2015).
Antimicrobial Agents
Further exploration into the biological activities of 1,2,4-oxadiazole derivatives has led to the synthesis of compounds with moderate to good activities against various bacterial and fungal strains. This research underscores the versatility of these compounds in addressing a range of microbial threats (Jadhav, Raundal, Patil, & Bobade, 2017).
Propiedades
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-13-5-11(6-14(20)8-13)9-24-10-12(7-16(24)25)18-22-17(23-26-18)15-3-1-2-4-21-15/h1-6,8,12H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAHXOCIMQGJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

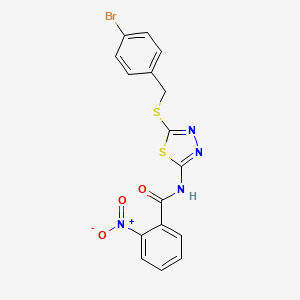

![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)
![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)
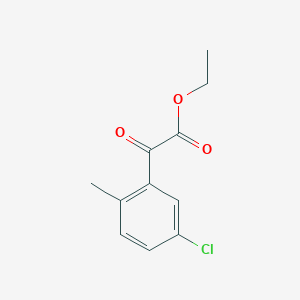

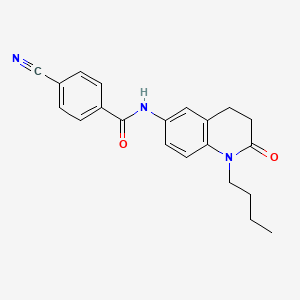
![5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2708713.png)
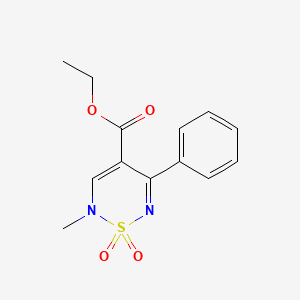

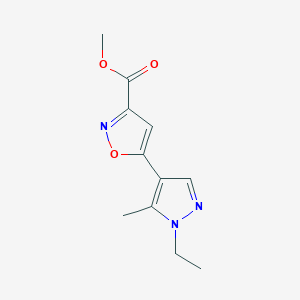
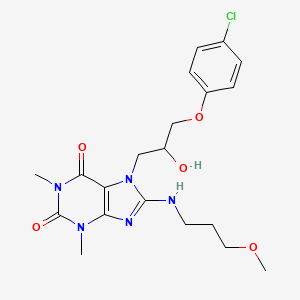
![2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708720.png)
